![molecular formula C18H24F3NO2S B2647510 2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396856-61-3](/img/structure/B2647510.png)
2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C18H24F3NO2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of related acetamide derivatives are common research applications. For example, studies have synthesized and characterized compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide, revealing insights into their crystal structures and molecular interactions through techniques such as X-ray diffraction and spectroscopy (Nayak et al., 2014). These studies contribute to the understanding of molecular geometry, stability, and potential for intermolecular interactions.
Biological Evaluation
- Acetamide derivatives have been evaluated for their biological activities. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and studied for their anticancer activity through in silico modeling, targeting specific receptors to assess potential therapeutic applications (Sharma et al., 2018). This research demonstrates the utility of acetamide derivatives in drug discovery and development, especially in the search for new anticancer agents.
Chemical Properties and Reactivity
- Research on acetamide derivatives also explores their chemical properties and reactivity. For example, the study of acylation reactions using acetamide derivatives to produce new amides or 1-acylpyrazole demonstrates the compounds' roles in synthetic organic chemistry and their potential as intermediates in the synthesis of more complex molecules (Arutjunyan et al., 2013).
properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2S/c1-13(2)25-16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXYTDVXZYXBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
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